molecular formula C21H16ClN3O3 B4123042 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

Cat. No.: B4123042
M. Wt: 393.8 g/mol
InChI Key: REKLYRWKUQLPLX-UHFFFAOYSA-N
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Description

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0880191 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in medicine for their antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory properties.

Mode of Action

1,2,4-oxadiazole derivatives have been known to interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which result in the observed biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that multiple biochemical pathways might be affected . These could potentially include pathways related to inflammation, cancer progression, bacterial growth, and neuronal signaling .

Pharmacokinetics

The design and synthesis of 1,2,4-oxadiazole derivatives have been reported, suggesting that these compounds can be synthesized and modified to optimize their pharmacokinetic properties .

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole derivatives, the compound might exert effects at the molecular and cellular levels that result in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities .

Action Environment

The synthesis and evaluation of 1,2,4-oxadiazole derivatives suggest that these compounds can be designed and optimized for stability and efficacy under various conditions .

Properties

IUPAC Name

5-(2-chlorophenyl)-3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-26-14-7-5-6-13(12-14)18-11-10-16(20(23-18)27-2)19-24-21(28-25-19)15-8-3-4-9-17(15)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKLYRWKUQLPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Reactant of Route 2
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3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Reactant of Route 3
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3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Reactant of Route 4
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3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

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